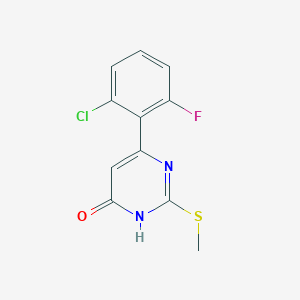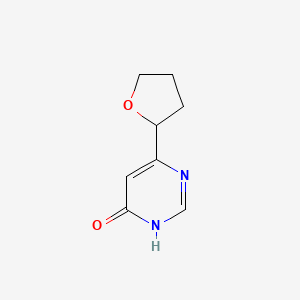
6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol, commonly referred to as THFP, is an organic compound that is widely used in scientific research. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom at the center and a tetrahydrofuran group attached to the ring. THFP has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, chemistry, and biotechnology.
Applications De Recherche Scientifique
-
- Application Summary : “6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 2090612-30-7 . It’s often used in chemical reactions as a reagent .
- Application Methods : The specific methods of application or experimental procedures would depend on the context of the chemical reaction it’s being used in .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound would participate in the reaction to form new products .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidines, which include “6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol”, have been studied for their anti-inflammatory activities .
- Application Methods : Pyrimidines are synthesized and then tested for their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field : Organic Synthesis
- Application Summary : This compound is often used as a reagent in organic synthesis . It can participate in various chemical reactions to form new compounds .
- Application Methods : The specific methods of application would depend on the context of the chemical reaction it’s being used in .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound would participate in the reaction to form new products .
-
Scientific Field : Drug Discovery
- Application Summary : Pyrrolidine derivatives, which include “6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol”, are often used in drug discovery . They are used to generate structural diversity and modify physicochemical parameters to obtain the best ADME/Tox results for drug candidates .
- Application Methods : These compounds are synthesized and then tested for their biological activity .
- Results or Outcomes : A large number of pyrrolidine derivatives exhibit potent biological effects .
-
Scientific Field : Kinase Inhibitor Development
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives, which could potentially include “6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol”, have been synthesized and studied as potential multi-targeted kinase inhibitors .
- Application Methods : These compounds are synthesized and then tested for their inhibitory response against various kinases .
- Results or Outcomes : Some of these compounds have shown promising cytotoxic effects against different cancer cell lines, with IC50 values ranging from 29 to 59 µM . One compound in particular was found to be a potent inhibitor against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
-
Scientific Field : Organic Chemistry
- Application Summary : “6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol” could potentially be used in the methylation of (hetero)arenes .
- Application Methods : The specific methods of application would depend on the context of the chemical reaction it’s being used in .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound would participate in the reaction to form new products .
Propriétés
IUPAC Name |
4-(oxolan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHACXGQQEBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



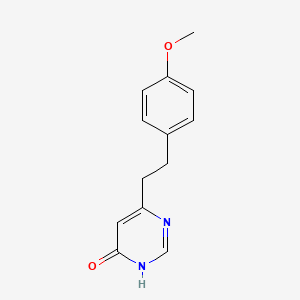
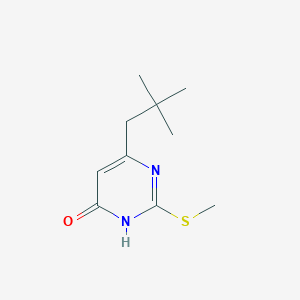
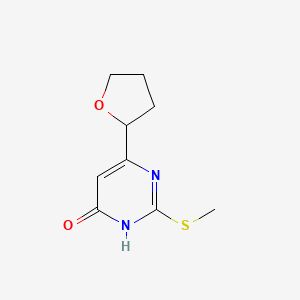
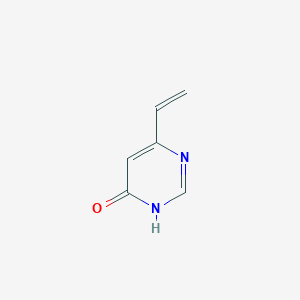
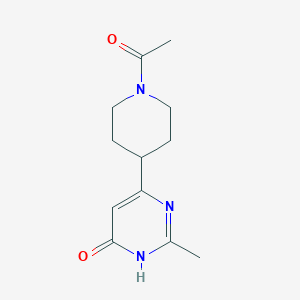
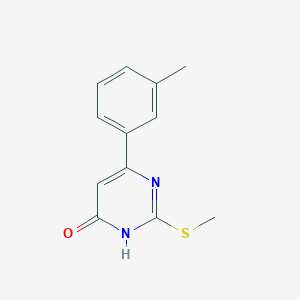
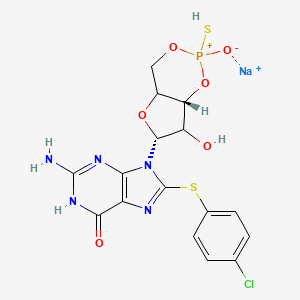
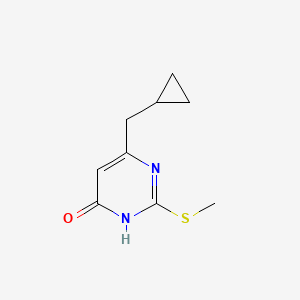
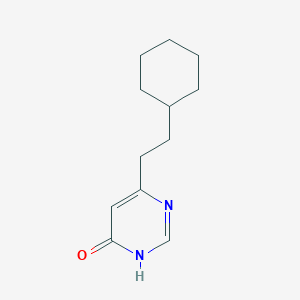
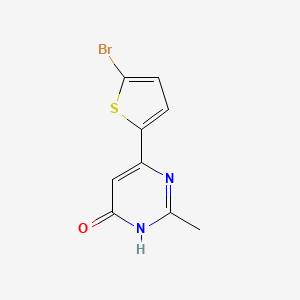
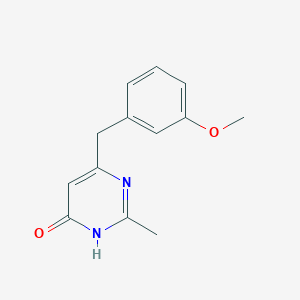
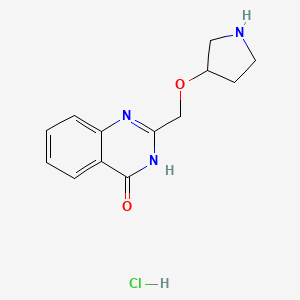
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
